molecular formula C7H9NO B094101 2,6-Dimethylpyridine N-oxide CAS No. 1073-23-0

2,6-Dimethylpyridine N-oxide

Cat. No. B094101
CAS RN: 1073-23-0
M. Wt: 123.15 g/mol
InChI Key: LIDGFHXPUOJZMK-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine N-oxide is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a derivative of pyridine with two methyl groups at the 2 and 6 positions and an N-oxide functional group.

Synthesis Analysis

The synthesis of related compounds to this compound has been reported in the literature. For instance, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized through a Ritter synthesis, and its N-oxide derivative was obtained by oxidation with oxone . Another related compound, 2,4-dimethyl-3-pyridinol, and its derivatives were synthesized from corresponding 3-bromopyridine precursors, with the methoxy derivative being prepared via a Baeyer-Villiger reaction .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been determined using single-crystal X-ray diffraction methods. For example, the crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV) was found to have a skew-trapezoidal bipyramidal coordination geometry at tin . The crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) revealed a monoclinic structure with a system of C–H⋯O hydrogen bonds forming a two-dimensional network .

Chemical Reactions Analysis

The reactivity of this compound and its derivatives has been explored in various studies. For instance, the coordination chemistry of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide with Eu(NO3)3 was examined, showing that the ligand chelates in a tridentate fashion on Eu(III) . The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to this compound, was studied in the context of their antioxidant properties and their reactions with peroxyl radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized using various spectroscopic methods. The vibrational properties of DMNPO were studied using IR and Raman spectroscopy, revealing characteristic features and shifts in the C–H and N–O stretching modes due to strong C–H⋯O hydrogen bonds . The hydrogen bonding in complexes of this compound with pentachlorophenol was investigated, showing that the N-oxide group accepts hydrogen bonds from two molecules of pentachlorophenol .

Scientific Research Applications

  • Coordination Polymers with Silver(I) Salts : It reacts with silver(I) salts to generate coordination polymers, where the N-oxide oxygen bridges two silver atoms. This reaction is influenced by steric factors rather than electronic effects (Puttreddy & Steel, 2014).

  • Antihypoxic Activity : Exhibits significant antihypoxic activity in various models of acute hypoxia, suggesting its potential as an antihypoxant for further experimental studies (Vasetska, Prodanchuk, & Zhminko, 2022).

  • Study in Hydrogen Bonding : Analyzed in a complex with 4-toluenesulphonic acid, providing insights into OHO hydrogen bond and proton transfer in such complexes (Dega-Szafran et al., 1999).

  • Complexes with Lanthanide Iodides : Formed complexes with lanthanide iodides, investigated for their chemical and infrared properties, suggesting potential in materials science (Ramakrishnan & Soundararajan, 1977).

  • Effects on Tetrahymena Pyriformis Cells : Caused functional and morphostructural changes in Tetrahymena Pyriformis cells, indicating its biological activity and potential toxic effects (Vasetska, 2021).

  • Probe for Surface Acidity of Metal Oxides : Used to understand the surface acidity of oxides, contributing to studies in catalysis and surface science (Morterra, Cerrato, & Meligrana, 2001).

  • Oxidation to Pyridine 2, 6-dicarboxylic Acid : Serves as a starting material for synthesizing pyridine 2, 6-dicarboxylic acid, demonstrating its utility in organic synthesis (Zhang et al., 2010).

  • Modifying Cytogenetic Effects : Investigated for its ability to modify cytogenetic effects in mice, indicating its genetic and cellular impact (Vasetska et al., 2021).

  • Synthesis and Characterization : Its synthesis and characterization have been explored, contributing to the understanding of its chemical properties and potential industrial applications (Singh, Lesher, & Pennock, 1990).

  • Corrosion Inhibition : Demonstrated as an effective inhibitor for aluminum corrosion in various solutions, suggesting applications in material science and corrosion control (Padash et al., 2020).

Safety and Hazards

2,6-Dimethylpyridine N-oxide is harmful if swallowed and causes skin and eye irritation. It should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented. Non-sparking tools should be used, and all sources of ignition should be removed .

Future Directions

The future directions for 2,6-Dimethylpyridine N-oxide are not explicitly mentioned in the search results .

properties

IUPAC Name

2,6-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDGFHXPUOJZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061462
Record name Pyridine, 2,6-dimethyl-, 1-oxide
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Molecular Weight

123.15 g/mol
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CAS RN

1073-23-0
Record name 2,6-Dimethylpyridine N-oxide
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Record name 2,6-Lutidine N-oxide
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Record name 2,6-Dimethylpyridine N-oxide
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2,6-dimethylpyridine (1.0 g, 0.009 mol) in CHCl3 (25 mL) was added mCPBA (3.17 g, 0.01 mol). The reaction mixture was then stirred for 12 h at RT, quenched with a saturated Na2CO3 solution. The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford 2,6-dimethylpyridine 1-oxide (980 mg, 85%) as a solid.
Quantity
1 g
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3.17 g
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2,6-lutidine (19, 23 ml, 200 mmol) and 50% hydrogen peroxide (15 ml) in glacial acetic acid (100 ml) is refluxed at 110° C. for 3 hours. The solution is then concentrated in vacuo at 40° C. to approximately 60 ml. Water (20 ml) is added, and the concentration process is repeated three times. The concentrated solution is further dried by lyophilizer overnight, yielding 26 g of 2,6-Lutidine 1-oxide (20) that contains approximately 10% acetic acid. 1H NMR (300 MHz, CDCl3) δ 2.52 (s, 6H), 7.15 (m, 3H). MS, m/z 124 (M+1), 247 (2M+1).
Quantity
23 mL
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15 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Sodium sulphate (6 g) and a solution of m-chloroperbenzoic acid (40 g) in DCM (140 ml) was added to a solution of 2,6-lutidine (5 ml) in dry DCM (60 ml). The mixture was stirred at 23° and under a nitrogen atmosphere for 18 h; then it was quenched with a saturated aqueous sodium bicarbonate solution (200 ml). Then a solution of potassium carbonate was added and the aqueous phase was saturated with NaCl and then it was extract with DCM (3×100 ml). The organic extract was dried and concentrated in vacuo to a yellow oil which was purified by flash chromatography (eluting in gradient from EA to EA-MeOH 9:1) to give the title compound as a yellow oil (4.7 g).
Quantity
6 g
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40 g
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5 mL
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140 mL
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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